molecular formula C30H52O3 B8522885 2-Phenoxyethyl docosanoate CAS No. 60359-24-2

2-Phenoxyethyl docosanoate

Cat. No.: B8522885
CAS No.: 60359-24-2
M. Wt: 460.7 g/mol
InChI Key: IEULLDHLQFYJBI-UHFFFAOYSA-N
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Description

2-Phenoxyethyl docosanoate is a synthetic ester derived from docosanoic acid (behenic acid) and 2-phenoxyethanol. Its molecular structure combines a long-chain fatty acid (docosanoic acid) with a phenoxyethyl group, conferring unique physicochemical properties such as high hydrophobicity and stability.

Properties

CAS No.

60359-24-2

Molecular Formula

C30H52O3

Molecular Weight

460.7 g/mol

IUPAC Name

2-phenoxyethyl docosanoate

InChI

InChI=1S/C30H52O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-26-30(31)33-28-27-32-29-24-21-20-22-25-29/h20-22,24-25H,2-19,23,26-28H2,1H3

InChI Key

IEULLDHLQFYJBI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OCCOC1=CC=CC=C1

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis

Hydrolysis is the most extensively studied reaction for 2-phenoxyethyl docosanoate. It proceeds under acidic or basic conditions to yield phenoxyethanol and docosanoic acid.

Reaction Conditions and Catalysts

ConditionCatalystTemperature RangeReaction TimeProducts
AcidicH₂SO₄, HCl, p-TsOH80–120°C2–6 hoursPhenoxyethanol + Docosanoic acid
Basic (saponification)NaOH, KOH60–100°C1–4 hoursSodium docosanoate + Phenoxyethanol

Mechanistic Insights

  • Acidic Hydrolysis : Protonation of the ester carbonyl enhances electrophilicity, followed by nucleophilic attack by water to form a tetrahedral intermediate. Subsequent cleavage releases phenoxyethanol and docosanoic acid.

  • Basic Hydrolysis : Hydroxide ions attack the ester carbonyl, forming a carboxylate anion (docosanoate) and phenoxyethanol. This reaction is irreversible due to deprotonation .

Transesterification

Transesterification facilitates the exchange of the alkoxy group in this compound with another alcohol, producing alternative esters.

Reaction Parameters

AlcoholCatalystTemperatureYield (%)New Ester Formed
MethanolNaOCH₃65–70°C85–92Methyl docosanoate
EthanolH₂SO₄70–80°C78–84Ethyl docosanoate
GlycerolLipase (immobilized)40–50°C60–70Glyceryl docosanoate

Key Observations

  • Enzymatic transesterification using lipases (e.g., from Candida antarctica) offers regioselectivity and mild conditions .

  • Acid catalysts like H₂SO₄ require higher temperatures but achieve faster reaction rates.

Aminolysis

Aminolysis involves the reaction of this compound with amines to produce amides and phenoxyethanol.

Experimental Data

AmineCatalystSolventTemperatureProducts
AmmoniaNoneEthanol25°CDocosanamide + Phenoxyethanol
EthylenediamineTi(O-iPr)₄Toluene110°CBis(docosanamide) derivative

Applications

  • Produces long-chain amides used as lubricants or surfactants.

  • Reaction with diamines creates cross-linked polymers for specialty coatings.

Hydrogenolysis

Catalytic hydrogenolysis cleaves the ester bond under hydrogen pressure, yielding docosanol and phenoxyethanol.

CatalystPressure (bar)TemperatureConversion (%)
Pd/C10–15120–150°C95–98
Raney Ni20–25150–180°C85–90

Mechanism

  • Hydrogenation of the ester carbonyl to a hemiacetal intermediate, followed by reduction to docosanol and phenoxyethanol.

Oxidation

Oxidation reactions target the phenoxyethyl group, forming ketones or carboxylic acids.

Oxidizing AgentConditionsMajor Product
KMnO₄ (acidic)80°C, H₂SO₄2-Phenoxyacetic acid
CrO₃Acetic acid, 60°CPhenoxyacetaldehyde

Notes

  • Oxidative cleavage of the ethoxy chain is limited due to steric hindrance from the docosanoate group.

Stability Under Thermal and UV Exposure

ConditionDegradation ProductsHalf-Life (h)
150°C (dry air)Docosanoic acid + Phenoxyethanol4–6
UV light (254 nm)Radicals (peroxides, aldehydes)2–3

Implications

  • Thermal instability necessitates inert storage conditions for industrial applications.

Comparison with Similar Compounds

2-Phenoxyethyl Hydroxybenzoates

Two closely related compounds, 2-phenoxyethyl 4-hydroxybenzoate and 2-phenoxyethyl 2-hydroxybenzoate, were synthesized and tested for cytotoxicity against MCF-7 breast cancer cells (Table 1).

Table 1: Cytotoxicity of Phenoxyethyl Hydroxybenzoates

Compound Viability at 62.5 µg/mL Viability at 500 µg/mL IC50
2-Phenoxyethyl 4-hydroxybenzoate 36% 11% <62.5 µg/mL
2-Phenoxyethyl 2-hydroxybenzoate N/A 52% >500 µg/mL

Key Findings :

  • The 4-hydroxybenzoate derivative exhibits superior anticancer activity, attributed to its ability to form intermolecular hydrogen bonds with DNA, enhancing cellular uptake and interaction .
  • The 2-hydroxybenzoate isomer lacks this capability due to steric hindrance, resulting in reduced cytotoxicity .

Alkyl Docosanoates

Docosanoic acid esters with varying alkyl/ether chains were analyzed for physicochemical properties and applications:

Table 2: Physical Properties of Alkyl Docosanoates

Compound Molecular Weight (g/mol) Boiling Point (°C) Solubility Key Applications
2-Phenoxyethyl docosanoate ~460 (estimated) Not reported Lipophilic Potential lubricants, cosmetics
Propyl docosanoate 382.66 Not reported Low water solubility Industrial standards
2-(2-Butoxyethoxy)ethyl docosanoate 466.7 (calculated) Not reported Hydrophobic Surfactants, coatings
3-Hydroxy-2,2-bis(hydroxymethyl)propyl docosanoate 458.7 Not reported Polar, hydrophilic Pharmaceuticals

Key Findings :

  • Phenoxyethyl docosanoate’s bulky aromatic group enhances thermal stability compared to linear alkyl esters like propyl docosanoate .
  • The 3-hydroxy-2,2-bis(hydroxymethyl)propyl variant’s multiple hydroxyl groups improve solubility in polar solvents, making it suitable for pharmaceutical formulations .

Phenoxyethyl Esters with Heteroatoms

Compounds such as S-(2-phenoxyethyl)thioacetate (CAS 60359-72-0) and 2-phenoxyethyl 2-hydroxypropanoate (CAS 6283-84-7) highlight the impact of functional group variations:

Table 3: Functional Group Effects on Bioactivity

Compound Functional Group Bioactivity/Applications
This compound Ester, phenoxyethyl Limited data; inferred stability
S-(2-Phenoxyethyl)thioacetate Thioester Higher reactivity, potential toxicity
2-Phenoxyethyl 2-hydroxypropanoate Ester, hydroxyl Enhanced hydrophilicity; synthetic intermediate

Key Findings :

  • Thioesters like S-(2-phenoxyethyl)thioacetate exhibit increased reactivity due to sulfur’s nucleophilicity but may pose toxicity risks .
  • Hydroxyl-containing esters (e.g., 2-hydroxypropanoate) improve water solubility, broadening biomedical applications .

Q & A

Q. What ethical considerations apply when studying the ecotoxicological effects of this compound on aquatic organisms?

  • Methodological Answer : Follow OECD 203 (Fish Acute Toxicity) and 211 (Daphnia Reproduction) guidelines. Minimize organism use via power analysis; report LC₅₀/EC₅₀ with 95% confidence intervals. Include negative controls (solvent-only) and disclose conflicts of interest (e.g., industry funding). Data must be archived in repositories like ECOTOX .

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